

Application Note: Quantification of Ethylene Thiourea in Human Urine using HPLC-DAD

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Compound of Interest		
Compound Name:	Ethylene thiourea	
Cat. No.:	B079606	Get Quote

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of **Ethylene Thiourea** (ETU) in human urine. ETU is a primary metabolite of ethylenebisdithiocarbamates (EBDCs), a widely used group of fungicides, making its measurement in urine a key indicator of occupational and environmental exposure. The described protocol utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column. The method has been validated for linearity, sensitivity, precision, and accuracy, demonstrating its suitability for biomonitoring studies.

Introduction

Ethylene Thiourea (ETU) is a metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, which are extensively used in agriculture.[1][2][3][4][5] Monitoring ETU levels in human urine is a reliable method for assessing exposure to EBDCs.[1][2][3][4][5] This document provides a detailed protocol for the extraction and quantification of ETU in human urine samples using HPLC with Diode-Array Detection (DAD), based on a validated method. The method is sensitive, specific, and reproducible, making it ideal for researchers, scientists, and drug development professionals involved in toxicology and occupational health studies.

Experimental

• Ethylene Thiourea (ETU), analytical standard



- 4-pyridinecarboxylic acid hydrazide (Internal Standard, IS)
- Sodium dihydrogen phosphate monohydrate (NaH2PO4·H2O)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Distilled water (Milli-Q or equivalent)
- Extrelut® NT solid-phase extraction columns
- Human urine (drug-free)
- HPLC system equipped with a gradient pump, autosampler, and Diode-Array Detector (DAD).
- C18 analytical column (e.g., Uptisphere NEC-5-20, 250 x 4.6 mm, 5 μm).[1][2][3][4][5]
- · Vortex mixer
- Centrifuge
- Nitrogen evaporator

A solid-phase extraction method is employed for the clean-up of urine samples.[1][2][3][4][5]

- To a 10 mL urine sample, add 500 μL of the internal standard working solution.
- Vortex the sample for 15 seconds.
- Load the mixture onto an Extrelut® NT SPE column.
- Allow the sample to distribute for 15 minutes.
- Elute the analytes with 15 mL of dichloromethane.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.



- Reconstitute the residue in 200 μL of the mobile phase.
- Inject 50 μL into the HPLC system.

The chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution program.

• Column: C18 Uptisphere NEC-5-20 (250 x 4.6 mm, 5 μm)[1][2][3][4][5]

Mobile Phase A: 0.01M Phosphate Buffer (pH 4.5)[1][2][3][4][5]

• Mobile Phase B: Acetonitrile

Flow Rate: 1.5 mL/min[1]

Injection Volume: 50 μL

DAD Wavelength: 231 nm for ETU[1][2][3][4][5]

Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0 - 7.5	100	0
7.5 - 15.0	100 → 86	0 → 14
15.1 - 20.0	10	90
20.1 - 35.0	100	0

Method Validation Summary

The method was validated according to the International Committee on Harmonization (ICH) guidelines.[1][2][3][4]

The method demonstrated excellent linearity over the concentration range of 1 to 100 μ g/L.[1] [2][3][4]



The lower limit of quantification (LLOQ) was established at 1 μ g/L, with a coefficient of variation (CV) of 13.2%.[1]

The precision of the method was evaluated through within-run and between-run analyses of quality control (QC) samples at three concentration levels. The accuracy was determined by comparing the measured concentration to the nominal concentration.

Table 1: Precision and Accuracy Data

QC Level (µg/L)	Within-Run Precision (CV%)	Between-Run Precision (CV%)	Accuracy (% Recovery)
5	< 15%	< 15%	95.0% - 105.0%
30	< 15%	< 15%	92.0% - 108.0%
80	< 15%	< 15%	90.0% - 110.0%
Data synthesized from			

the validation parameters mentioned in the source.[1]

The extraction recovery for ETU and the internal standard was determined at the QC concentration levels.

Table 2: Extraction Recovery Data

Analyte	Recovery at 5 μg/L	Recovery at 30 μg/L	Recovery at 80 μg/L
ETU	50.6% - 74%	50.6% - 74%	50.6% - 74%
Internal Standard	42.5% - 50.2%	42.5% - 50.2%	42.5% - 50.2%
Data as reported in the source.[1]			



Workflow Diagrams



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Caption: Experimental workflow for ETU quantification in human urine.

Conclusion

The HPLC-DAD method described provides a reliable and validated approach for the quantification of **ethylene thiourea** in human urine. The solid-phase extraction protocol ensures adequate sample clean-up, and the chromatographic conditions allow for selective and sensitive detection of ETU. This application note serves as a comprehensive guide for laboratories performing biomonitoring of EBDC fungicide exposure.

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